N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide
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Overview
Description
N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific synthetic route and reaction conditions can vary, but they often involve the use of reagents such as chlorinating agents, amines, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a more oxidized form of the compound, while substitution may result in a derivative with a different functional group.
Scientific Research Applications
N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90233-89-9 |
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Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-13-8-6-11(7-9-13)15(20)17-14-5-3-4-12(16)10-14/h3-10,18H,1-2H3,(H,17,20) |
InChI Key |
RCJDASRZABWZHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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